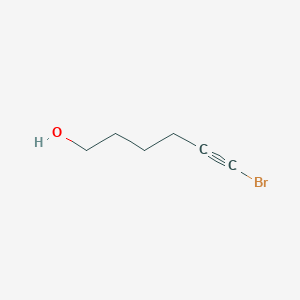

6-Bromo-hex-5-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrO |

|---|---|

Molecular Weight |

177.04 g/mol |

IUPAC Name |

6-bromohex-5-yn-1-ol |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |

InChI Key |

QUAABUZKYNAWFK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC#CBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo Hex 5 Yn 1 Ol

Retrosynthetic Disconnection Strategies for the Bromoalkynol Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule. For 6-bromo-hex-5-yn-1-ol, two primary disconnection strategies are evident:

Functional Group Interconversion (FGI) at the Bromoalkyne: The most direct disconnection involves breaking the carbon-bromine bond. This strategy identifies 5-hexyn-1-ol (B123273) as the immediate precursor. The synthesis then simplifies to the question of how to efficiently and selectively brominate the terminal alkyne without affecting the primary alcohol. This is often the most practical and commonly employed approach.

Carbon-Carbon Bond Disconnection of the Alkyne: A more complex approach involves the disconnection of the alkyne itself. One such strategy is the Corey-Fuchs reaction, which would retrospectively lead to a protected 5-hydroxyhexanal. This aldehyde would be converted into the target bromoalkyne via a dibromo-olefin intermediate. Another C-C disconnection strategy points to the coupling of a smaller electrophilic fragment with an acetylene (B1199291) or propargyl anion equivalent, a method that falls under transition-metal-catalyzed approaches.

Classical Synthetic Routes to Terminal Bromoalkynols

Classical methods provide robust and well-established procedures for the synthesis of bromoalkynes, including the target compound.

The most straightforward synthesis of this compound starts with the commercially available 5-hexyn-1-ol. The terminal alkyne is deprotonated and then quenched with an electrophilic bromine source. A widely used method involves the reaction of the terminal alkyne with N-Bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036) (AgNO₃). acs.orgsci-hub.se The silver ion is believed to act as a Lewis acid, activating the alkyne towards electrophilic attack.

The reaction is typically performed in an organic solvent like acetone (B3395972) at room temperature. sci-hub.se This method is highly efficient for the preparation of 1-bromoalkynes due to its mild conditions and simple execution. acs.org

Table 1: Representative Conditions for Halogenation of 5-Hexyn-1-ol

| Reagent 1 | Reagent 2 | Catalyst | Solvent | Temperature | Ref. |

|---|

Alkynes can be synthesized through double dehydrohalogenation reactions of vicinal or geminal dihalides using a strong base. fiveable.mechemistrytalk.orgmasterorganicchemistry.comlibretexts.org To synthesize this compound via this pathway, a suitable precursor would be a 1,1-dibromo- or 1,2-dibromo-hexan-1-ol derivative. For instance, one could envision starting from 5-hexen-1-ol, which upon bromination would yield 5,6-dibromohexan-1-ol. libretexts.org Treatment of this vicinal dihalide with a strong base, such as sodium amide (NaNH₂), would induce a double elimination to form the alkyne. masterorganicchemistry.com The first elimination would yield a vinylic bromide, and the second would form the triple bond. masterorganicchemistry.com

An alternative strategy for alkyne formation is the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne. jk-sci.com In a potential synthesis of this compound, one could start with a protected 5-hydroxyhexanal. This aldehyde would first react with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate a dibromo-olefin. Subsequent treatment with a strong base like n-butyllithium (n-BuLi) would lead to the terminal alkyne. jk-sci.com Critically, by carefully selecting the base and reaction conditions, the reaction can be halted at the intermediate 1-bromoalkyne stage, providing the desired product. jk-sci.com

This approach is a direct variant of the halogenation of hexynol (B8569683) precursors, focusing on methods that achieve the bromination of the C-H bond of the terminal alkyne in one step. An effective method for the direct oxidative halogenation of terminal alkynes uses sodium bromide (NaBr) as the bromine source in the presence of an oxidant. thieme-connect.comorganic-chemistry.org For example, using chloramine-B as the oxidant in a mixture of acetonitrile (B52724) and water at elevated temperatures can furnish the corresponding 1-bromoalkyne in good yield. thieme-connect.com This method provides a practical and general route to synthetically valuable 1-bromoalkynes under relatively mild conditions. thieme-connect.comorganic-chemistry.org

Table 2: Oxidative Halogenation of Terminal Alkynes

| Alkyne Substrate | Halogen Source | Oxidant | Solvent | Temperature | Yield | Ref. |

|---|

Advanced and Stereoselective Synthetic Approaches to this compound

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules, often relying on catalysis to achieve high efficiency and selectivity.

While direct, one-pot transition-metal-catalyzed syntheses of this compound are not commonly reported, multi-step strategies that incorporate transition-metal catalysis are highly viable. These methods are prized for their efficiency and functional group tolerance. benthamdirect.com

A plausible route could involve a Sonogashira cross-coupling reaction. acs.org This would begin with a protected alcohol derivative containing a halide, for instance, 1-bromo-4-(tert-butyldimethylsilyloxy)butane. This substrate could be coupled with a protected acetylene, such as (trimethylsilyl)acetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. Following the successful installation of the carbon skeleton, a two-step deprotection sequence would first remove the silyl (B83357) group from the alkyne, followed by the deprotection of the alcohol. The resulting 5-hexyn-1-ol could then be subjected to electrophilic bromination as described in section 2.2.1.

The utility of this compound as a substrate in further transition-metal-catalyzed reactions, such as the Cadiot-Chodkiewicz coupling to form unsymmetrical diynes, highlights the importance of its synthesis. thieme-connect.com This reaction typically involves the coupling of a terminal alkyne with a 1-bromoalkyne using a copper(I) salt, underscoring the synthetic value of the bromoalkynol motif. thieme-connect.com

Enantioselective and Diastereoselective Synthesis of Bromoalkynols

The synthesis of bromoalkynols with defined stereochemistry is critical for their application as chiral building blocks in organic synthesis. wikipedia.org Enantioselective and diastereoselective methods focus on the controlled formation of new chiral centers, producing stereoisomeric products in unequal amounts. wikipedia.org

Enantioselective Synthesis:

A primary strategy for the enantioselective synthesis of chiral propargylic alcohols, including bromoalkynols, is the asymmetric addition of terminal alkynes to aldehydes. researchgate.netnih.govscispace.com This approach constructs a new carbon-carbon bond and a stereocenter in a single, efficient step. organic-chemistry.org The success of these reactions hinges on the use of chiral catalysts that can differentiate between the prochiral faces of the aldehyde. scispace.com

Catalytic systems often employ a combination of a metal salt, such as zinc triflate (Zn(OTf)₂), and a chiral ligand. nih.govorganic-chemistry.org Readily available and inexpensive chiral amino alcohols, like (+)-N-methylephedrine, have proven highly effective. organic-chemistry.org This system facilitates the reaction between a terminal alkyne and an aldehyde under mild conditions, yielding propargylic alcohols with high enantiomeric excess (ee). organic-chemistry.org The proposed mechanism involves the formation of a dinuclear zinc complex that acts as a bifunctional catalyst, activating both the alkyne and the aldehyde simultaneously. nih.gov More complex ligands, such as ProPhenol, have also been developed to catalyze the addition of TMS-acetylene to a variety of aldehydes with excellent yield and enantioselectivity. nih.gov

Interactive Table: Enantioselective Alkynylation of Aldehydes

| Aldehyde | Alkyne | Chiral Ligand/Catalyst System | Solvent | ee (%) | Yield (%) | Reference |

| Cyclohexanecarboxaldehyde | 1-Heptyne | (+)-N-Methylephedrine / Zn(OTf)₂ | Toluene | 99 | 81 | organic-chemistry.org |

| Isovaleraldehyde | Phenylacetylene | (+)-N-Methylephedrine / Zn(OTf)₂ | Toluene | 97 | 81 | organic-chemistry.org |

| Benzaldehyde | TMS-acetylene | (S)-ProPhenol / Et₂Zn | Toluene | 97 | 95 | nih.gov |

| (E)-Cinnamaldehyde | TMS-acetylene | (S)-ProPhenol / Et₂Zn | Toluene | 91 | 95 | nih.gov |

Diastereoselective Synthesis:

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. numberanalytics.com In the context of bromoalkynols, this is often achieved by reacting a chiral substrate with a nucleophile or a chiral reagent with a prochiral substrate. The addition of organometallic reagents, particularly Grignard reagents, to chiral aldehydes is a common method. researchgate.netnih.gov

The stereochemical outcome of these additions can be highly dependent on the reaction conditions. Studies on the addition of Grignard reagents to β-hydroxy ketones have shown a unique "halide effect," where alkylmagnesium iodides provide significantly higher diastereoselectivity for the 1,3-syn diol product compared to the corresponding bromides or chlorides. nih.gov This selectivity is attributed to the formation of a rigid intermediate magnesium alkoxide. nih.gov However, for the addition of alkynyl Grignard reagents, this halide effect is less pronounced. nih.gov The choice of protecting groups on the substrate can also dramatically influence the diastereomeric ratio of the product. researchgate.net

Interactive Table: Diastereoselective Addition of Alkynyl Grignard Reagents

| Aldehyde Substrate | Alkynyl Grignard Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Reference |

| Uridine-derived aldehyde (2',3'-O-isopropylidene) | Ethynylmagnesium bromide | THF | -78 | 65:35 (5'R:5'S) | researchgate.net |

| Uridine-derived aldehyde (2',3'-O-TIPS) | Ethynylmagnesium bromide | THF | -78 | 1:99 (5'R:5'S) | researchgate.net |

| Thymine ketofluorohydrin | EtMgI | CH₂Cl₂ | -78 | >95:5 (syn:anti) | nih.gov |

Chemo- and Regioselective Functionalization Techniques

Molecules like this compound possess multiple reactive sites: a primary alcohol, and a bromo-substituted terminal alkyne. Chemoselective and regioselective functionalization enables the modification of one specific site while leaving the others intact, a crucial strategy in multi-step synthesis. organic-chemistry.orgnii.ac.jp

Chemoselective Functionalization:

Chemoselectivity involves the selective reaction of one functional group over another.

Protection of the Hydroxyl Group: A common strategy to achieve selectivity is the temporary protection of the alcohol functionality. libretexts.org The hydroxyl group can be converted into a trialkylsilyl ether, such as a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ether. harvard.edu This transformation is typically achieved by reacting the alcohol with the corresponding chlorotrialkylsilane in the presence of a base like triethylamine. libretexts.org The resulting silyl ether is stable to many reaction conditions used to modify the alkyne, such as organometallic additions or coupling reactions. uobaghdad.edu.iq The protecting group can be easily removed later under mild acidic conditions or with a fluoride (B91410) source. uobaghdad.edu.iq

Selective Oxidation of the Alcohol: The primary alcohol of a bromoalkynol can be chemoselectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the bromoalkyne moiety. Nitroxyl radical-catalyzed systems, particularly using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are well-known for their ability to selectively oxidize primary alcohols over secondary alcohols and other functional groups. nii.ac.jp This selectivity is often attributed to the steric hindrance of the catalyst. nii.ac.jp

Interactive Table: Examples of Chemoselective Oxidations

| Substrate | Oxidant/Catalyst System | Product | Comments | Reference |

| Primary/Secondary Diol | TEMPO / NaOCl | Aldehyde/Lactone | Preferential oxidation of the primary alcohol. | nii.ac.jp |

| Alkyl-Aryl Sulfide (B99878) | H₂O₂ / Sc(OTf)₃ | Sulfoxide | High chemoselectivity for the sulfide over many other groups. organic-chemistry.org | organic-chemistry.org |

| Aromatic Amine | Nonanebis(peroxoic acid) | Nitro Compound | Regio- and chemoselective oxidation based on steric hindrance. organic-chemistry.org | organic-chemistry.org |

Regioselective Functionalization:

Regioselectivity concerns the control of reaction at different positions within a functional group or molecule. For this compound, this relates to reactions at the C-Br bond versus the C-H bond (if it were a terminal alkyne) or controlling addition across the triple bond.

Cross-Coupling Reactions: The carbon-bromine bond on the alkyne is a key site for functionalization. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While the classic Sonogashira reaction involves a terminal alkyne, variations exist for coupling alkynyl halides. An aryl-radical-enabled, copper-catalyzed Sonogashira-type cross-coupling has been developed for the reaction of unactivated alkyl iodides with terminal alkynes, which shows high functional group tolerance, including free hydroxyl groups. nih.gov This highlights the potential for selectively coupling at the C-Br bond of a bromoalkynol without needing to protect the alcohol. nih.gov

Hydrofunctionalization of the Alkyne: Catalytic systems can be used to add reagents across the alkyne triple bond with high regioselectivity. For instance, copper-catalyzed carboboration of terminal alkynes can be directed to either the terminal (β) or internal (α) carbon, depending on the ligand used. osti.gov Similarly, cobalt-catalyzed hydroboration of unsymmetrical internal alkynes can achieve high regioselectivity, with the borylation site depending on the electronic and steric nature of the alkyne substituents. chinesechemsoc.org These methods provide pathways to selectively create more complex structures from the alkyne core.

Reactivity and Mechanistic Pathways of 6 Bromo Hex 5 Yn 1 Ol

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal bromoalkyne is a key feature of 6-bromo-hex-5-yn-1-ol, offering a gateway to a variety of carbon-carbon and carbon-heteroatom bond formations. Its reactivity is characterized by cycloadditions, electrophilic additions, and the formation of organometallic species.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne functionality of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, including the primary alcohol present in the molecule.

The generally accepted mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to yield the stable triazole ring and regenerate the copper(I) catalyst. While specific studies detailing the CuAAC reactions of this compound are not prevalent in the literature, its structural similarity to other terminal alkynes suggests it would readily participate in such transformations.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Entry | Azide | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(5-hydroxypent-1-yn-1-yl)-1H-1,2,3-triazole | Data not available |

| 2 | Phenyl Azide | CuI, DIPEA | THF | 1-Phenyl-4-(5-hydroxypent-1-yn-1-yl)-1H-1,2,3-triazole | Data not available |

Note: The data in this table is illustrative of expected outcomes based on the known reactivity of terminal alkynes in CuAAC reactions, as specific experimental data for this compound was not found in the surveyed literature.

Electrophilic Additions to the Alkyne Functionality

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is dictated by the electronic effects of the bromo and alkyl substituents.

Addition of hydrogen halides (HX) to the alkyne is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon (the terminal carbon), and the halide adds to the more substituted carbon, leading to a vinyl halide. In the case of this compound, this would result in the formation of a geminal dihalide at the terminus of the carbon chain.

Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihaloalkene. The stereochemistry of the addition can be influenced by the reaction conditions, with anti-addition often being the predominant pathway.

Formation and Reactions of Alkynyl Organometallic Species

The terminal proton of the alkyne in this compound is weakly acidic and can be deprotonated by a strong base to form an alkynyl organometallic species, such as a lithium acetylide or a Grignard reagent. However, the presence of the primary hydroxyl group, which is also acidic, presents a chemoselectivity challenge. The use of at least two equivalents of a strong base, such as n-butyllithium, would be necessary to deprotonate both the alcohol and the alkyne.

Once formed, these organometallic intermediates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can react with aldehydes and ketones to form propargylic alcohols, or with alkyl halides in substitution reactions to extend the carbon chain.

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound provides a handle for a different set of chemical transformations, allowing for the introduction of various functional groups through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The primary alcohol can be readily converted into esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. libretexts.org This reaction is reversible, and to drive it to completion, water is typically removed as it is formed. libretexts.org

Etherification can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the bromoalkyne, intramolecular etherification could be a competing pathway under certain conditions.

Selective Oxidation Pathways to Carbonyl Compounds

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the bromoalkyne moiety requires the use of mild and chemoselective oxidizing agents to avoid unwanted side reactions.

For the conversion to the corresponding aldehyde, 6-bromo-hex-5-ynal, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed. These reagents are known for their ability to oxidize primary alcohols to aldehydes without further oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid, 6-bromo-hex-5-ynoic acid. Careful control of the reaction conditions is crucial to ensure the integrity of the bromoalkyne functional group during the oxidation process.

Table 2: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

| This compound | Pyridinium Chlorochromate (PCC) | 6-Bromo-hex-5-ynal | Aldehyde |

| This compound | Dess-Martin Periodinane (DMP) | 6-Bromo-hex-5-ynal | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 6-Bromo-hex-5-ynoic acid | Carboxylic Acid |

Note: This table illustrates the expected products from the selective oxidation of the primary alcohol in this compound based on established oxidation methodologies.

Nucleophilic Substitution Reactions Post-Activation of the Hydroxyl Group

The hydroxyl group of this compound is inherently a poor leaving group for nucleophilic substitution reactions. To facilitate its displacement, it must first be converted into a more reactive species, typically a sulfonate ester such as a tosylate or mesylate, or an alkyl halide. This activation transforms the hydroxyl moiety into a group that is readily displaced by a wide range of nucleophiles.

Activation Step: The primary alcohol is treated with an appropriate reagent in the presence of a non-nucleophilic base.

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine.

Mesylation: Reaction with methanesulfonyl chloride (MsCl) and a base like triethylamine.

Once activated, the resulting intermediate, 6-bromo-hex-5-yn-1-yl tosylate or mesylate, becomes a prime substrate for SN2 reactions. The primary nature of the carbon bearing the leaving group favors a bimolecular substitution pathway, minimizing competing elimination reactions.

Nucleophilic Displacement: A variety of nucleophiles can then be employed to introduce new functionalities at the C1 position.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 6-Bromo-1-azido-hex-5-yne |

| Cyanide | Sodium Cyanide (NaCN) | 7-Bromo-hept-6-ynenitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (6-Bromo-hex-5-yn-1-yl)(phenyl)sulfane |

| Iodide | Sodium Iodide (NaI) | 6-Bromo-1-iodo-hex-5-yne |

These reactions proceed via a classic SN2 mechanism, involving the backside attack of the nucleophile on the carbon atom attached to the activated hydroxyl group, leading to an inversion of configuration if the center were chiral.

Reactivity of the Bromo Substituent

The bromine atom attached to the sp-hybridized carbon of the alkyne is another key site of reactivity. Its behavior in substitution, elimination, and organometallic formation is critical to the synthetic utility of this compound.

Direct nucleophilic substitution at an sp-hybridized carbon, as in replacing the bromo group of this compound, is generally difficult and does not proceed through classical SN1 or SN2 pathways. SN2 reactions require a backside attack, which is sterically hindered in a linear alkyne. The SN1 pathway is also disfavored due to the high instability of the resulting vinyl cation. However, substitution can be achieved under specific conditions, often involving organometallic coupling reactions (e.g., Sonogashira coupling) where a transition metal catalyst facilitates the reaction, rather than a direct nucleophilic attack on the carbon-bromine bond.

Elimination reactions involving the bromo substituent are not straightforward for terminal bromoalkynes. A typical E2 or E1 elimination requires a proton on an adjacent carbon. Since the bromine is on the terminal carbon of the alkyne, there is no adjacent sp³-hybridized carbon with a proton to eliminate. Therefore, standard base-induced dehydrobromination to form an additional alkyne (a diyne) or an olefin is not a viable pathway for this molecule.

The bromoalkyne functionality is well-suited for the preparation of organometallic reagents. These reactions effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a potent nucleophilic one.

Grignard Reagents: The reaction of this compound with magnesium metal (Mg) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be complex. masterorganicchemistry.com The acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent that would be formed. masterorganicchemistry.comyoutube.com Therefore, the hydroxyl group must first be protected with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS) that is stable to the Grignard formation conditions. After protection, the bromoalkyne can be treated with magnesium to form the corresponding Grignard reagent, (6-(tert-butyldimethylsilyloxy)hex-1-yn-1-yl)magnesium bromide. This reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. youtube.comyoutube.commasterorganicchemistry.com

Organolithiums: Similarly, organolithium reagents can be generated. Treatment of the protected this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), can lead to a lithium-halogen exchange. taylorandfrancis.com This process forms the corresponding alkynyllithium species, which is also a highly reactive nucleophile. It is crucial that the reaction is carried out at low temperatures to avoid side reactions. As with Grignard reagents, the hydroxyl group must be protected prior to the addition of the organolithium base.

| Organometallic Reagent | Preparation Method | Key Considerations |

| Grignard Reagent | Reaction with Mg metal in ether | Hydroxyl group must be protected |

| Organolithium Reagent | Lithium-halogen exchange with n-BuLi | Hydroxyl group must be protected; low temperatures required |

Concerted and Cascade Reactions of this compound

The dual functionality of this compound allows for elegant and efficient cascade reactions, particularly intramolecular cyclizations, to form cyclic structures.

Intramolecular cyclization can occur by leveraging the nucleophilicity of one part of the molecule and the electrophilicity of another. In the case of this compound, the oxygen of the hydroxyl group can act as an internal nucleophile, attacking the alkyne. This process is typically promoted by an electrophile (E+). researchgate.net

In an electrophilic cyclization, an external electrophile activates the alkyne, making it susceptible to nucleophilic attack. researchgate.netyoutube.com For example, treatment with an electrophilic halogen source like iodine (I₂) or N-bromosuccinimide (NBS) can initiate the cyclization. researchgate.net The reaction proceeds through a halonium ion intermediate. The hydroxyl group then attacks this intermediate in an intramolecular fashion. The regioselectivity of the attack (i.e., the size of the ring formed) is governed by Baldwin's rules. For a 6-hydroxy-alkyne, a 6-endo-dig cyclization is generally favored, leading to the formation of a six-membered tetrahydropyran (B127337) ring.

This type of reaction is a powerful method for the synthesis of heterocyclic compounds from acyclic precursors in a single, stereocontrolled step. youtube.comthieme-connect.de

Radical-Mediated Transformations

The presence of a carbon-bromine bond and a terminal alkyne makes this compound a suitable substrate for intramolecular radical cyclization. These reactions are typically initiated by the generation of a radical at the carbon bearing the bromine atom, which can then attack the triple bond.

The general mechanism for such a transformation proceeds in three main steps: initiation, cyclization, and termination. Initiation is commonly achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reducing agent like tributyltin hydride (Bu₃SnH) or through tin-free methods involving visible light photoredox catalysis. The initiator generates a radical that abstracts the bromine atom from this compound, leading to the formation of a primary alkyl radical.

This initial radical can then undergo an intramolecular cyclization by attacking the terminal alkyne. According to Baldwin's rules for radical cyclizations, both 5-exo-dig and 6-endo-dig cyclizations are possible. The 5-exo-dig pathway leads to the formation of a five-membered ring containing a vinyl radical, while the 6-endo-dig pathway would result in a six-membered ring with the radical on the triple bond, which is generally less favored. Research on analogous systems suggests that the 5-exo-dig cyclization is the predominant pathway, yielding a (1-methylenecyclopentyl)methyl radical intermediate.

The resulting vinyl radical is a highly reactive species that can be trapped in various ways to terminate the reaction. In the presence of a hydrogen donor like Bu₃SnH, the radical is quenched to afford a stable five-membered ring product. Alternatively, the vinyl radical can be trapped by other radical species present in the reaction mixture or undergo further transformations.

| Reaction Step | Description | Key Intermediates |

| Initiation | Generation of a primary alkyl radical from this compound. | Primary alkyl radical |

| Cyclization | Intramolecular attack of the alkyl radical on the terminal alkyne. | Vinyl radical |

| Termination | Quenching of the vinyl radical to form the final product. | Cyclized product |

This table outlines the general steps involved in the radical-mediated cyclization of this compound.

Detailed research findings on the radical cyclization of closely related bromoalkynes have demonstrated the efficiency of this method for the construction of carbocyclic and heterocyclic systems. The regioselectivity of the cyclization is a critical aspect, with the formation of five-membered rings being a common outcome for substrates with a similar carbon skeleton.

Rearrangement Reactions Involving Multiple Functional Groups

The structure of this compound also allows for rearrangement reactions, which can be triggered under acidic, basic, or radical conditions. These rearrangements often involve the concerted or stepwise interaction of the hydroxyl and alkynyl groups, sometimes in tandem with the bromo substituent.

Under acidic conditions, the primary alcohol can be protonated, making it a good leaving group. While a direct Sɴ2 reaction with an external nucleophile is possible, an intramolecular reaction involving the alkyne is also conceivable. Protonation of the alkyne could also lead to the formation of a vinyl cation, which could then be attacked by the internal hydroxyl group to form a cyclic ether after deprotonation. The formation of substituted tetrahydrofurans and tetrahydropyrans from the acid-catalyzed cyclization of alkynols has been well-documented. For this compound, a 6-endo-dig cyclization would lead to a tetrahydropyran derivative, while a 5-exo-dig cyclization would result in a five-membered furan (B31954) ring.

Base-catalyzed rearrangements are also a possibility. A strong base can deprotonate the primary alcohol to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon-bromine bond in an intramolecular Williamson ether synthesis to form a six-membered cyclic ether, oxepane. Alternatively, the alkoxide could potentially attack the terminal alkyne, although this is generally less favorable.

Tandem reactions involving both cyclization and rearrangement are also plausible, particularly under radical conditions. The vinyl radical formed during the 5-exo-dig cyclization can undergo rearrangement before being trapped. For instance, a 1,5-hydrogen atom transfer from the hydroxyl group to the vinyl radical could occur, leading to a more stable oxygen-centered radical and subsequent formation of a different cyclic structure. Such tandem cyclization-rearrangement pathways can significantly increase the molecular complexity of the product in a single synthetic step.

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Substituted Tetrahydrofurans, Tetrahydropyrans |

| Base-Catalyzed Rearrangement | Strong Base (e.g., NaH) | Oxepane |

| Radical-Tandem Rearrangement | Radical Initiator | Complex polycyclic structures |

This table summarizes potential rearrangement reactions of this compound and their likely products.

While specific experimental data on the rearrangement reactions of this compound are not extensively reported in the literature, the reactivity of analogous systems provides a strong basis for predicting these mechanistic pathways. The competition between different reaction pathways would likely be influenced by the specific reaction conditions, such as the choice of reagents, temperature, and solvent.

Synthetic Applications and Derivatization Strategies of 6 Bromo Hex 5 Yn 1 Ol

Utility as a Precursor in Carbon-Carbon Bond Forming Reactions

The presence of the bromoalkyne moiety makes 6-Bromo-hex-5-yn-1-ol an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

This compound is particularly well-suited for palladium-catalyzed cross-coupling reactions to form conjugated systems, which are important in materials science and medicinal chemistry.

Sonogashira Coupling: This is one of the most direct applications for a bromoalkyne. The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. In a reverse scenario, the bromoalkyne of this compound can be coupled with a terminal alkyne in a Cadiot-Chodkiewicz type coupling or, more commonly, it can be coupled with organometallic reagents. However, its most characteristic role is in coupling with terminal alkynes after conversion of the bromoalkyne to a zinc or boron reagent, or directly in Sonogashira-type reactions where it couples with sp2-hybridized carbons. The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. This facilitates the synthesis of extended π-conjugated systems like diynes and enynes.

Suzuki Coupling: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The bromoalkyne of this compound can participate in Suzuki couplings with various aryl or vinyl boronic acids or esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in the molecule.

Heck and Negishi Couplings: While less common for bromoalkynes compared to Sonogashira or Suzuki reactions, the principles of Heck (coupling with an alkene) and Negishi (coupling with an organozinc reagent) couplings can be applied. These reactions would further expand the range of accessible conjugated structures, leading to complex molecular architectures.

The following table summarizes the application of this compound in these key cross-coupling reactions.

Table 1: Cross-Coupling Reactions Involving this compound

| Reaction Name | Coupling Partner | Typical Catalyst | Resulting C-C Bond | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt | C(sp)-C(sp) | Conjugated Diyne |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex | C(sp)-C(sp²) | Aryl/Vinyl Alkyne |

| Heck Coupling | Alkene | Pd(0) complex | C(sp)-C(sp²) | Enyne |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) complex | C(sp)-C(sp/sp²/sp³) | Substituted Alkyne |

The hydroxyl group in this compound serves as a crucial handle for introducing chirality. While the molecule itself is achiral, it can be used in the synthesis of enantiomerically enriched compounds through several asymmetric catalysis strategies.

One approach involves the enzymatic kinetic resolution of the racemic alcohol. Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the formed ester, both in high enantiomeric excess.

Alternatively, the hydroxyl group can be oxidized to a ketone, which can then undergo asymmetric reduction using catalysts like those developed by Corey, Bakshi, and Shibata (CBS) or Noyori's ruthenium-based catalysts. This would generate a chiral secondary alcohol. The resulting enantiomerically pure alcohol-alkyne can then be elaborated using the cross-coupling reactions mentioned previously to build complex chiral molecules.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. The bifunctional nature of this compound makes it an attractive substrate for MCRs. For instance, a one-pot reaction could involve a Sonogashira coupling at the bromoalkyne terminus, followed by an intramolecular reaction involving the hydroxyl group, such as an etherification or cyclization, with another component added to the reaction mixture. This approach allows for a rapid increase in molecular complexity from a relatively simple starting material.

Functional Group Interconversions and Tailored Derivatization

The two functional groups of this compound can be selectively modified, enabling the synthesis of a wide array of derivatives tailored for specific applications.

The primary alcohol is a versatile functional group that can be readily converted into other functionalities. The selective derivatization of hydroxyl groups is a key challenge and goal in organic synthesis.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will convert it to a carboxylic acid.

Esterification and Etherification: The hydroxyl group can be protected or functionalized through esterification (e.g., with acetyl chloride or acetic anhydride) or etherification (e.g., using Williamson ether synthesis to form silyl (B83357) ethers like TBDMS or alkyl ethers).

Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for subsequent nucleophilic substitution reactions.

Table 2: Selective Transformations of the Hydroxyl Group

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation (mild) | PCC, DMP | Aldehyde |

| Oxidation (strong) | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |

| Esterification | Acyl Halide, Carboxylic Anhydride | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

| Silyl Ether Formation | TBDMSCl, Imidazole | Silyl Ether |

| Sulfonylation | TsCl, Pyridine | Tosylate (Leaving Group) |

The primary reactivity of the bromoalkyne is in cross-coupling reactions. However, its conversion to other groups is also synthetically useful.

Halogen Exchange: While less common than for alkyl halides, a Finkelstein-type reaction could potentially be used to convert the bromoalkyne to an iodoalkyne. Iodoalkynes are often more reactive in palladium-catalyzed coupling reactions, which can be advantageous in certain synthetic routes.

Metal-Halogen Exchange: The bromo group can undergo metal-halogen exchange, for example, by treatment with an organolithium reagent like n-butyllithium. This generates a lithium acetylide, which is a potent nucleophile. This nucleophilic site can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds. This two-step process significantly broadens the synthetic utility of the original bromoalkyne.

Nucleophilic Displacement: Direct nucleophilic displacement of the bromide on the sp-hybridized carbon is generally difficult and not a common transformation. The reactivity is dominated by metal-catalyzed processes or metal-halogen exchange.

Exploitation of the Terminal Alkyne for Heterocyclic and Macrocyclic Synthesis

The terminal alkyne moiety of this compound is a key functional group for the construction of a variety of heterocyclic and macrocyclic systems. Its utility stems from its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful methods for the functionalization of terminal alkynes is the Sonogashira coupling reaction . acs.orgajol.infolibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides provides a direct route to substituted alkynes, which are valuable precursors for a range of heterocycles. acs.orgacs.org For instance, the coupling of a molecule like this compound with a suitably substituted aryl halide can be envisioned as the initial step in the synthesis of fused heterocyclic systems. Subsequent intramolecular cyclization, potentially involving the hydroxyl group, could lead to the formation of oxygen-containing heterocycles. While specific examples utilizing this compound are not prevalent in the literature, the general methodology is well-established for a wide range of functionalized alkynes. acs.orgacs.org

Another significant application of terminal alkynes in the synthesis of cyclic structures is through [3+2] cycloaddition reactions , most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsemanticscholar.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are important pharmacophores and structural motifs in medicinal chemistry and materials science. nih.govnih.gov The terminal alkyne of this compound could be reacted with an organic azide (B81097) to form a triazole-containing product. If the azide is part of a larger molecule, this can be used to link different molecular fragments. For macrocyclization, a linear precursor containing both an azide and a terminal alkyne can undergo an intramolecular click reaction to form a triazole-containing macrocycle. nih.govnih.gov The hydroxyl group of this compound offers a convenient handle for the attachment of such an azide-containing fragment.

Furthermore, the terminal alkyne can be involved in intramolecular cyclization reactions . For example, after conversion of the terminal bromine to another functional group or coupling with another molecule, the alkyne can undergo electrophile-induced cyclization. rsc.org Reagents like iodine can promote the cyclization of functionalized alkynes to form various heterocycles. rsc.org The presence of the hydroxyl group in the 6-position of this compound could direct or participate in such cyclizations, leading to the formation of cyclic ethers or lactones after further oxidation.

The following table summarizes potential reaction types for heterocyclic and macrocyclic synthesis using a bifunctional alkyne like this compound.

| Reaction Type | Description | Potential Product |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of the terminal alkyne with an aryl or vinyl halide. acs.orglibretexts.org | Aryl- or vinyl-substituted alkyne, a precursor to fused heterocycles. |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I)-catalyzed reaction with an organic azide to form a 1,2,3-triazole ring. nih.gov | Triazole-containing heterocycles or macrocycles. nih.govnih.gov |

| Intramolecular Cyclization | Cyclization of a derivatized form of the molecule, often induced by an electrophile. rsc.org | Oxygen-containing heterocycles such as furans or pyrans. |

| Cadiot-Chodkiewicz Coupling | Copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. | Unsymmetrical diynes, which can be precursors for macrocyclization. |

Construction of Complex Molecular Architectures and Scaffolds

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules with diverse applications in natural product synthesis, materials science, and chemical biology.

In the realm of natural product synthesis, the construction of complex carbon skeletons with precise stereochemistry is a primary objective. nih.gov Bifunctional building blocks like this compound can serve as versatile starting materials for the elaboration of key fragments of natural products. The alkyne moiety can be used to introduce rigidity into a molecule or as a precursor for other functional groups. For example, the triple bond can be stereoselectively reduced to either a cis- or trans-double bond, or fully saturated to a single bond, providing control over the geometry of the resulting molecule.

The terminal alkyne is a valuable functional handle in the synthesis of polyketide and acetylenic natural products. nih.gov While direct incorporation of this compound into a specific natural product synthesis is not widely reported, its structural motifs are present in many complex natural products. For instance, long-chain alcohols with unsaturation are common features in many bioactive lipids. The bromoalkyne functionality allows for coupling reactions to extend the carbon chain, while the alcohol can be used as a point of attachment for other molecular fragments or can be oxidized to an aldehyde or carboxylic acid for further transformations.

The following table illustrates the potential transformations of the functional groups in this compound to generate intermediates for natural product synthesis.

| Functional Group | Transformation | Resulting Intermediate |

| Terminal Alkyne | Sonogashira Coupling | Extended carbon chain with an internal alkyne. |

| Terminal Alkyne | Hydration | Methyl ketone. |

| Terminal Alkyne | Reduction (e.g., Lindlar's catalyst) | cis-Alkene. |

| Terminal Alkyne | Reduction (e.g., Na/NH₃) | trans-Alkene. |

| Primary Alcohol | Oxidation (e.g., PCC) | Aldehyde. |

| Primary Alcohol | Oxidation (e.g., Jones reagent) | Carboxylic acid. |

| Primary Alcohol | Etherification | Alkyl ether. |

| Bromoalkyne | Nucleophilic Substitution | Functionalized alkyne. |

The unique properties of the alkyne functional group, such as its linearity and reactivity, make it a valuable component in the design of advanced organic materials. oup.com Molecules like this compound can be incorporated into polymers and other macromolecular structures to impart specific properties.

The terminal alkyne can be used as a monomer in polymerization reactions. For example, alkyne-containing monomers can be polymerized through various methods, including transition metal-catalyzed polymerizations, to create conjugated polymers with interesting electronic and optical properties. oup.comoborolabs.comresearchgate.net The hydroxyl group in this compound could serve as an initiation site for ring-opening polymerizations or could be functionalized to introduce other polymerizable groups.

Furthermore, the "click" reaction provides an efficient method for the functionalization of polymers and surfaces. mdpi.com A polymer backbone containing azide groups can be readily functionalized by reacting it with this compound. This allows for the introduction of both the bromoalkyne and hydroxyl functionalities onto the polymer, which can be used for further modifications or to tune the material's properties. For example, the hydroxyl groups could enhance hydrophilicity, while the bromoalkyne could be used for subsequent cross-linking or attachment of other molecules.

Chemical probes are essential tools for studying biological systems. acs.orgrsc.org The alkyne group is a particularly useful "handle" in chemical probes because it is relatively small, bio-inert, and can be selectively reacted with an azide-tagged molecule (e.g., a fluorescent dye or a biotin (B1667282) tag for affinity purification) via the click reaction. nih.gov This bioorthogonal ligation strategy allows for the visualization and identification of the probe's interactions within a complex biological environment.

This compound can serve as a scaffold for the synthesis of such chemical probes. The hydroxyl group can be modified to include a recognition element that targets a specific biomolecule, such as an enzyme or receptor. The terminal alkyne then serves as the reporter tag for detection. The bromoalkyne functionality could also be exploited to attach the molecule to a solid support or another molecular entity.

In the context of ligand development, the rigid, linear nature of the alkyne can be used to create spacers of defined length and geometry in bifunctional ligands. nih.govrsc.org These ligands can be designed to bind to two different targets simultaneously or to chelate metal ions for applications in imaging or therapy. The hydroxyl group of this compound provides a convenient point for attaching a chelating agent or another binding moiety, while the bromoalkyne can be coupled to a second functional unit.

The table below outlines the potential roles of this compound's functional groups in the design of chemical probes and ligands.

| Functional Group | Role in Probe/Ligand Design | Example Application |

| Terminal Alkyne | Bioorthogonal handle for "click" chemistry. nih.gov | Attachment of fluorescent dyes or biotin for visualization and pull-down experiments. |

| Primary Alcohol | Attachment point for recognition elements or other functional groups. | Synthesis of targeted probes by esterification or etherification with a targeting moiety. |

| Bromoalkyne | Reactive handle for further functionalization. | Coupling to other molecules or solid supports. |

| Alkynyl Spacer | Rigid linker to control the distance and orientation between functional domains. | Design of bifunctional ligands with defined spatial arrangements of binding sites. rsc.org |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Efficient 6-Bromo-hex-5-yn-1-ol Transformations

The reactivity of this compound is centered around its two functional groups: the carbon-bromine bond at the alkyne terminus and the primary alcohol. The development of novel catalytic systems that can selectively and efficiently transform this molecule is a key area for future research. Haloalkynes are recognized for their dual functionality, enabling reactions via their triple bond and the reactive carbon-halogen bond. scispace.com Transition metal catalysis has been instrumental in unlocking diverse transformations of haloalkynes. acs.org

Future work will likely focus on creating catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity. For instance, metal-catalyzed hydrofunctionalization reactions, which involve the addition of E-H bonds (where E can be a heteroatom or carbon) across the alkyne, could provide direct routes to valuable haloalkenes. scispace.com The development of catalysts that can facilitate intramolecular cyclizations of this compound derivatives would offer efficient pathways to carbocyclic and heterocyclic structures. scispace.com

A significant challenge and opportunity lie in designing catalytic systems that can orchestrate tandem or cascade reactions. A catalyst could, for example, first mediate a cross-coupling reaction at the bromo-alkyne terminus, followed by an intramolecular reaction involving the hydroxyl group. This would allow for the rapid assembly of molecular complexity from a simple starting material. Research into palladium, copper, and gold catalysts, which have shown promise in various alkyne transformations, will be crucial. acs.orgresearchgate.net For example, Pd-catalyzed intermolecular cross-coupling reactions have been developed for haloalkynes and internal alkynes, suggesting potential pathways for this compound. acs.org

| Catalyst Type | Potential Transformation of this compound | Desired Outcome |

| Palladium (Pd) | Sonogashira coupling, Stille coupling, Haloalkynylation | Formation of new C-C bonds at the alkyne terminus. acs.org |

| Copper (Cu) | Glaser coupling, Azide-alkyne cycloaddition (CuAAC), Aminohalogenation | Synthesis of symmetrical diynes, triazoles, and nitrogen-containing heterocycles. acs.orgnih.gov |

| Gold (Au) | Hydrofunctionalization, Cyclization | Activation of the alkyne for addition reactions and formation of cyclic ethers. researchgate.net |

| Silver (Ag) | Hydroalkylation | Synthesis of substituted furans and other heterocycles. scispace.com |

Exploration of Bio-Inspired Synthetic Methodologies and Applications

The structural motifs accessible from this compound are relevant to natural products and biologically active molecules. Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, offers a powerful approach for future applications. nih.gov The terminal alkyne group, in particular, is a valuable handle for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govadvancedsciencenews.com

Future research could focus on incorporating this compound into larger molecules to serve as a probe for studying biological systems. The alkyne can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, affinity tags, or other reporter molecules. researchgate.netnih.gov This enables the visualization and tracking of biomolecules in their native environment. nih.gov While alkynes are generally considered bioorthogonal, some can react with nucleophilic thiolates, such as those in cysteine proteases, which opens an alternative avenue for designing enzyme inhibitors. h1.co

Furthermore, bio-inspired cascade reactions could be designed to rapidly construct complex polycyclic structures from derivatives of this compound. researchgate.net For example, an intramolecular Diels-Alder reaction or an epoxidation-lactonization sequence, mimicking biosynthetic pathways, could be triggered to form intricate molecular architectures. nih.gov The development of enzymes engineered to accept and transform alkyne-containing substrates also represents a promising frontier, merging the precision of biocatalysis with the synthetic versatility of alkynes. nih.gov

| Bio-Inspired Application | Methodology | Potential Outcome |

| Bioorthogonal Labeling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tagging of biomolecules for imaging, quantification, and mode-of-action studies. nih.govadvancedsciencenews.com |

| Enzyme Inhibition | Covalent modification of active-site nucleophiles (e.g., cysteine) | Development of targeted therapeutic agents. h1.co |

| Biomimetic Synthesis | Intramolecular cycloadditions, cascade reactions | Concise synthesis of complex natural product-like scaffolds. nih.govresearchgate.net |

| Engineered Biosynthesis | Use of alkyne-tagged precursors in fermentation or cell-free systems | De novo production of novel polyketides and other natural products. nih.gov |

Integration of Advanced Computational Studies for Rational Design and Mechanism Elucidation

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, making it central to the future development of this compound chemistry. dntb.gov.ua Techniques such as Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, rationalize observed selectivities, and guide the rational design of new catalysts and experiments. nih.gov

For catalyst development, computational studies can model the interaction of this compound with various metal catalysts and ligands. This allows for the in silico screening of potential catalytic systems, saving significant experimental time and resources. By calculating activation barriers for different reaction pathways, researchers can predict which catalyst will favor a desired transformation. nih.govacs.org For example, computational analysis can elucidate the subtle ligand effects in nickel-catalyzed coupling reactions or predict the reactivity of alkynes in cycloadditions by analyzing factors like alkyne bending and HOMO-LUMO gaps. rsc.orgsciengine.com

In the context of bio-inspired applications, computational methods can help design alkyne-containing molecules with optimized properties for bioorthogonal reactions. nih.gov Distortion/interaction analysis can be used to understand and enhance the reactivity of strained alkynes or to tune the electronics of linear alkynes for catalyst-free click reactions. nih.govrsc.org Elucidating the mechanism of alkyne insertion into metal-ligand bonds or understanding the factors that control regio- and stereoselectivity in complex cascade reactions are also key areas where computational studies will provide critical insights, accelerating the discovery of new synthetic methodologies. acs.org

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Catalyst Design & Mechanism Elucidation | Calculate reaction energy profiles, predict transition state geometries, and understand electronic effects. nih.govnih.gov |

| Distortion/Interaction Analysis | Bioorthogonal Chemistry | Rationalize and predict the reactivity of alkynes in cycloaddition reactions by separating reactant distortion and interaction energies. nih.gov |

| Molecular Dynamics (MD) | Enzyme-Substrate Interactions | Simulate the binding of this compound derivatives to enzyme active sites to guide inhibitor design. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlate molecular structure with biological activity to design more potent and selective bioactive compounds. |

Q & A

Q. What are the key challenges in synthesizing 6-Bromo-hex-5-yn-1-ol, and how can they be methodologically addressed?

Synthesis of this compound often faces challenges such as regioselective bromination and maintaining alkyne stability during reactions. A validated approach involves:

- Stepwise bromination : Using N-bromosuccinimide (NBS) under radical conditions to selectively brominate the alkyne position .

- Protection of the alcohol group : Employing tert-butyldimethylsilyl (TBDMS) ether protection to prevent undesired side reactions .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product. Confirmation via GC-MS and H/C NMR is critical to verify purity and structural integrity .

Q. How can researchers characterize this compound to distinguish it from structural analogs?

Key characterization methods include:

- NMR spectroscopy : The alkyne proton () and bromine’s deshielding effect on adjacent carbons ( ppm in C NMR) are diagnostic .

- Infrared (IR) spectroscopy : A sharp peak at confirms the alkyne stretch, while the hydroxyl group () indicates the alcohol .

- High-resolution mass spectrometry (HRMS) : Precise mass matching (e.g., , expected m/z 176.9854) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Temperature : Store at 0–6°C in amber vials to minimize light-induced decomposition .

- Desiccant : Use molecular sieves to absorb moisture, as the hydroxyl group can react with residual water .

- Inert atmosphere : Argon or nitrogen gas overlay to prevent oxidation of the alkyne .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound in cross-coupling reactions?

Advanced studies use density functional theory (DFT) to model:

- Alkyne activation barriers : Compare Sonogashira vs. Glaser coupling energetics.

- Solvent effects : Polarizable continuum models (PCM) to simulate acetone vs. THF environments .

- Validation : Experimental kinetic data (e.g., rate constants via F NMR for fluorinated analogs) should reconcile with computational predictions .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

Q. What methodologies optimize the regioselectivity of this compound in click chemistry applications?

To enhance azide-alkyne cycloaddition regioselectivity:

Q. How can isotopic labeling (e.g., 13^{13}13C or 2^22H) elucidate metabolic pathways of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.